N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a thiophene ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by the introduction of the thiophene ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-quality raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide include other triazine derivatives, thiophene-containing compounds, and acetamide-based molecules. Examples include:
- N-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
- 2-(thiophen-2-yl)acetamide
- N-(2-(4-oxo-4H-chromen-3-yl)ethyl)acetamide
Uniqueness
What sets this compound apart is its combination of the triazine ring, thiophene ring, and acetamide group in a single molecule. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(9-11-5-8-22-10-11)16-6-7-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-5,8,10H,6-7,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBLOHJUBZAUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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